Bienvenue dans la boutique en ligne BenchChem!

2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride

Salt selection Aqueous solubility Solid-state stability

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride (CAS 2792217-34-4) is a heterobicyclic building block belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) class. It features a fused pyridine-pyrimidine core with a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and is supplied as the hydrochloride salt (molecular formula C₈H₈Cl₂F₃N₃, MW 274.07).

Molecular Formula C8H8Cl2F3N3
Molecular Weight 274.07 g/mol
CAS No. 2792217-34-4
Cat. No. B13607136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride
CAS2792217-34-4
Molecular FormulaC8H8Cl2F3N3
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(N=C2C(F)(F)F)Cl.Cl
InChIInChI=1S/C8H7ClF3N3.ClH/c9-7-14-5-1-2-13-3-4(5)6(15-7)8(10,11)12;/h13H,1-3H2;1H
InChIKeyUHELZUMBTXIOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Hydrochloride (CAS 2792217-34-4): Core Scaffold and Procurement Identity


2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride (CAS 2792217-34-4) is a heterobicyclic building block belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) class. It features a fused pyridine-pyrimidine core with a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and is supplied as the hydrochloride salt (molecular formula C₈H₈Cl₂F₃N₃, MW 274.07) . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key intermediate in kinase inhibitor programs targeting PI3Kδ, Pim1, KRAS, and ATR kinases [1][2]. The compound is commercially available from major research chemical suppliers for use as a synthetic intermediate in drug discovery .

Why 2-Chloro-4-(trifluoromethyl)-THPP Hydrochloride Cannot Be Replaced by Generic Pyridopyrimidine Analogs


The pyrido[4,3-d]pyrimidine scaffold is exquisitely sensitive to substitution pattern. The biopharmaceutical profiling of ten pyrido[4,3-d]pyrimidines revealed that FaSSIF solubility spans three orders of magnitude (1.9 μM to 4.2 mM) and Caco-2 permeability varies over 300-fold (0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/s) solely as a function of substituent identity [1]. The specific 2-chloro-4-CF₃ arrangement on the [4,3-d] ring fusion is not interchangeable with regioisomeric [3,4-d] or [2,3-d] systems, which position the ring nitrogen differently and alter both synthetic accessibility and target-binding geometry [2][3]. Furthermore, the hydrochloride salt form directly impacts solubility and handling properties relative to the free base, affecting downstream reaction conditions in multi-step syntheses . Generic substitution with an unsubstituted or differently halogenated THPP analog therefore carries a high risk of divergent physicochemical, synthetic, and ultimately pharmacological outcomes.

2-Chloro-4-(trifluoromethyl)-THPP Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt Form vs. Free Base: Solubility and Handling Advantage

The hydrochloride salt (CAS 2792217-34-4, MW 274.07) is preferentially supplied over the free base (CAS 1211536-64-9, MW 237.61) for enhanced aqueous solubility and handling stability. The free base contains only the neutral C₈H₇ClF₃N₃ species, whereas the HCl salt incorporates an additional HCl equivalent . General salt-form principles applicable to the THPP class indicate hydrochloride salts typically exhibit aqueous solubility superior to free bases, facilitating dissolution for solution-phase reactions and biological assays . The HCl salt form also provides improved long-term solid-state storage stability compared to the free base, which may be prone to hygroscopicity or gradual degradation .

Salt selection Aqueous solubility Solid-state stability Synthetic intermediate handling

2-Chloro Substituent Enables Regioselective SNAr Diversification Versus 2-Unsubstituted THPP

The chlorine atom at the 2-position of the pyrimidine ring activates this site for nucleophilic aromatic substitution (SNAr), providing a well-precedented synthetic handle for amine, alkoxide, and thiolate displacement [1]. In contrast, 2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 741737-16-6) lacks this leaving group, requiring alternative and often lower-yielding C-H functionalization strategies for derivatization at the 2-position . The SNAr reactivity of 2-chloropyrido[4,3-d]pyrimidines has been extensively validated: Jang et al. (2006) demonstrated regioselective sequential substitution on a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold, confirming that chloro groups on the pyrimidine ring undergo clean displacement with amines under mild conditions [1]. In the broader pyrimidine literature, 2-chloro substituents consistently show superior leaving-group ability (lower activation energy for SNAr) compared to 2-fluoro or 2-unsubstituted analogs [2].

Nucleophilic aromatic substitution SNAr Regioselective functionalization Parallel library synthesis

4-Trifluoromethyl Group Confers PI3Kδ Selectivity and Metabolic Stability: Evidence from the THPP Lead Series

The 4-CF₃ substituent on the THPP scaffold is critical for PI3Kδ potency and isoform selectivity. The Novartis-derived THPP lead compound 1 (bearing the 4-CF₃ group) exhibited PI3Kδ IC₅₀ = 15 nM with 136-fold selectivity over PI3Kα (IC₅₀ = 2038 nM) [1]. While the target compound is a synthetic intermediate and not the final bioactive molecule, it provides the identical 4-CF₃-THPP core from which highly selective inhibitors are elaborated. The electron-withdrawing trifluoromethyl group also contributes to metabolic stability by shielding the pyrimidine ring from oxidative metabolism; biopharmaceutical profiling of the THPP class confirmed that all tested analogs were metabolically stable in human intestinal microsomes, with hepatic extraction ratios (ER > 0.3) primarily driven by peripheral substituents rather than the core [2]. In contrast, the 4-unsubstituted or 4-methyl THPP analogs show reduced PI3Kδ binding affinity (no quantitative comparator available from the same assay system) [1].

PI3Kδ inhibitor Isoform selectivity CF₃ metabolic shielding Leniolisib analog

[4,3-d] Ring Fusion Geometry Is Structurally Distinct from [3,4-d] Isomers with Divergent Biological Targeting Profiles

The pyrido[4,3-d]pyrimidine ring fusion positions the pyridine nitrogen at the 6-position relative to the pyrimidine ring, creating a hydrogen-bond acceptor geometry that is structurally distinct from the pyrido[3,4-d]pyrimidine isomer (where the pyridine nitrogen is at the 5-position) [1]. This seemingly subtle difference has profound consequences: the [4,3-d] scaffold has been specifically elaborated into potent Pim1 kinase inhibitors (SKI-O-068, IC₅₀ = 123 ± 14 nM) with a unique binding mode confirmed by X-ray crystallography [2], while the [3,4-d] isomer has been independently pursued as a CDK4/6 inhibitor scaffold [3]. The tetrahydropyrido[4,3-d]pyrimidine core has been validated across multiple kinase targets including PI3Kδ, ATR, and KRAS G12D [4][5], whereas the [3,4-d] isomer has been explored for EGFR and CDK inhibition [3]. No single scaffold is universally superior; selection depends on the specific target geometry.

Ring fusion isomerism Scaffold geometry Kinase inhibitor design Regioisomeric differentiation

THPP Scaffold ADME Baseline: Measured Permeability, Solubility, and Cytotoxicity Profile of the Compound Class

The biopharmaceutical properties of the pyrido[4,3-d]pyrimidine scaffold have been systematically characterized across ten analogs with diverse substituents [1]. The scaffold class exhibits a broad ADME parameter space: FaSSIF solubility from 1.9 μM to 4.2 mM (spanning >3 log units), and Caco-2 permeability coefficients from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s (spanning >2 log units) [1]. Critically, all tested analogs were metabolically stable in human intestinal microsomes, and no cytotoxicity was observed in Caco-2 cells or sandwich-cultured rat hepatocytes [1]. Polar surface area correlated strongly with both Caco-2 permeability (R = 0.86) and metabolic stability (R = 0.76), providing a predictive framework for tuning ADME properties during lead optimization [1]. This dataset establishes the THPP class as having a favorable baseline safety and developability profile, which directly de-risks procurement of THPP-based building blocks for drug discovery programs.

ADME profiling Caco-2 permeability FaSSIF solubility Hepatocyte toxicity Biopharmaceutical classification

THPP Scaffold Validated Across Multiple High-Value Kinase Targets: KRAS, PI3Kδ, Pim1, and ATR

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been validated as a productive core for inhibitor design across at least four distinct kinase targets. WO2024009191A1 discloses pyrido[4,3-d]pyrimidine compounds as pan-KRAS inhibitors targeting G12C, G12D, and G12V mutants [1]. The PI3Kδ program at Novartis/Takeda produced compound 11f, an orally available, highly selective PI3Kδ inhibitor with in vivo efficacy in an antibody production model [2]. SKI-O-068, a pyrido[4,3-d]pyrimidine derivative, inhibits Pim1 kinase with IC₅₀ = 123 ± 14 nM and binds with a unique mode confirmed by co-crystallography (PDB: 4JX3, 2.50 Å resolution) [3]. US20190367536A1 claims tetrahydropyrido[4,3-d]pyrimidines as ATR kinase inhibitors for cancer treatment [4]. The free base analog 2-(trifluoromethyl)-THPP (CAS 741737-16-6) lacks the 2-chloro handle and therefore cannot support the same diversification chemistry used to access these inhibitor classes . This breadth of target coverage is atypical for a single heterocyclic scaffold and reflects the versatility of the 2-chloro-4-CF₃ substitution pattern for generating diverse lead series.

Pan-kinase scaffold KRAS G12D inhibitor ATR kinase inhibitor Pim1 inhibitor Multi-target validation

High-Impact Procurement Scenarios for 2-Chloro-4-(trifluoromethyl)-THPP Hydrochloride


KRAS G12D/G12V Inhibitor Lead Generation via 2-Position Amine Library Synthesis

As disclosed in WO2024009191A1, pyrido[4,3-d]pyrimidines with 4-CF₃ substitution form the core of pan-KRAS inhibitors targeting G12C, G12D, and G12V mutants [1]. The 2-chloro handle on the target compound enables straightforward SNAr diversification with primary and secondary amines to generate focused libraries for SAR exploration. The HCl salt form ensures solubility in polar aprotic solvents (DMF, MeCN) used in SNAr reactions, facilitating parallel synthesis workflows [2]. Teams pursuing KRAS inhibitors beyond the G12C-covalent paradigm (e.g., sotorasib) can use this intermediate to explore reversible binding modes against G12D and G12V, which together account for 35-39% of KRAS mutations in NSCLC [1].

PI3Kδ-Selective Inhibitor Optimization Leveraging Validated Core Selectivity

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold with 4-CF₃ substitution was the starting point for the Takeda PI3Kδ program, where lead compound 1 showed PI3Kδ IC₅₀ = 15 nM with 136-fold selectivity over PI3Kα [2]. Procurement of the target compound as a key intermediate allows medicinal chemistry teams to elaborate substituents at the 2-position (via SNAr of the 2-Cl handle) while retaining the validated 4-CF₃-THPP core. This approach avoids the need to re-optimize the core scaffold, accelerating hit-to-lead timelines for autoimmune and B-cell malignancy indications where PI3Kδ selectivity over PI3Kα is critical for avoiding insulin resistance toxicity [2].

Pim1 Kinase Inhibitor Development with Structure-Guided Design

The co-crystal structure of Pim1 kinase with SKI-O-068 (PDB: 4JX3) revealed that the pyrido[4,3-d]pyrimidine core binds in a unique orientation within the Pim1 active site, with the pyrimidine ring engaging the hinge region and the tetrahydropyridine ring occupying the ribose pocket [3]. The SKI-O-068 inhibitor achieved IC₅₀ = 123 ± 14 nM, and the authors identified that introducing functional groups capable of interacting with Lys67 could further improve affinity [3]. The target compound, bearing the identical [4,3-d] ring geometry and 4-CF₃ group, enables structure-guided optimization by providing the correct core geometry for hinge binding, while the 2-Cl position offers a vector for installing Lys67-directed substituents.

ATR Kinase Inhibitor Synthesis for Cancer Combination Therapy Programs

US20190367536A1 claims tetrahydropyrido[4,3-d]pyrimidines as ATR kinase inhibitors with potential utility in cancer monotherapy and combination therapy with DNA-damaging agents such as cisplatin and gemcitabine [4]. The target compound provides the core scaffold from which ATR inhibitors can be elaborated through sequential functionalization. The hydrochloride salt form facilitates handling in multi-step synthetic sequences, while the 2-Cl and 4-CF₃ substituents provide orthogonal reactivity handles for divergent library synthesis. The validated metabolic stability of the THPP scaffold class in human intestinal microsomes [5] supports the developability of compounds derived from this intermediate.

Quote Request

Request a Quote for 2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.